Moderate ETA/ETB Selectivity: A Defined Middle Ground vs. Highly Selective and Dual Antagonists
Avosentan exhibits a moderate selectivity for the ETA receptor over the ETB receptor, which is a key differentiator from both highly selective ETA antagonists like atrasentan and dual antagonists like bosentan. While atrasentan displays a selectivity ratio of over 1,000-fold for ETA over ETB , Avosentan's selectivity is approximately 500-fold, as indicated by an ETA IC50 of 3 nM versus an ETB IC50 of ~1.5 µM [1]. This is also distinct from the dual antagonist bosentan, which has only a 67-fold selectivity for ETA . This 'predominant' ETA selectivity of Avosentan is hypothesized to cause fluid retention via off-target ETB blockade at higher doses, a phenomenon not observed to the same extent with more highly selective agents [2].
| Evidence Dimension | ETA/ETB Receptor Selectivity Ratio (IC50 ETB / IC50 ETA) |
|---|---|
| Target Compound Data | ~500-fold (ETA IC50: 3 nM; ETB IC50: ~1.5 µM) |
| Comparator Or Baseline | Atrasentan: >1,000-fold; Bosentan: 67-fold |
| Quantified Difference | Avosentan is ~2-fold less selective than atrasentan but ~7.5-fold more selective than bosentan for ETA over ETB. |
| Conditions | In vitro radioligand displacement assays on recombinant human receptors. |
Why This Matters
This intermediate selectivity profile makes Avosentan a critical tool for studying the dose-dependent transition from therapeutic ETA blockade to adverse ETB-mediated fluid retention, a key liability in ERA development.
- [1] AMQUAR-Life Science & Biotechnology. Avosentan (Ro 67-0565) product page. Accessed 2026. View Source
- [2] Rieg T, Gerasimova M, Murray F, et al. Antidiuretic effects of the endothelin receptor antagonist avosentan. Front Physiol. 2012;3:103. doi:10.3389/fphys.2012.00103 View Source
